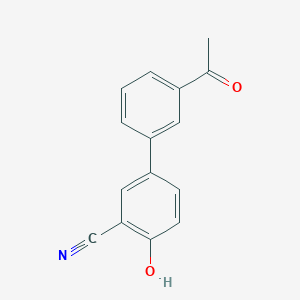
2-Cyano-4-(2,6-difluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% (2C4DF) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular structure that contains a phenol group and a cyano group. 2C4DF is used in a variety of research applications, including synthesis, reaction mechanisms, biochemical and physiological effects, and lab experiments.
Applications De Recherche Scientifique
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in organic reactions, as a reagent in biochemical reactions, and as a starting material for the synthesis of other compounds. 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% is also used in the study of reaction mechanisms and biochemical pathways, as well as in the study of the physiological effects of compounds.
Mécanisme D'action
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% is an aromatic compound, which means that it can act as an electron donor or acceptor in organic reactions. It can also act as a nucleophile or electrophile in biochemical reactions. In addition, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can act as a catalyst in organic reactions, accelerating the rate of reaction.
Biochemical and Physiological Effects
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and antifungal properties. It has also been found to inhibit the growth of certain types of cancer cells. Additionally, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has a low toxicity and is not hazardous to handle. However, it is important to note that 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can be toxic if ingested, so proper safety precautions should be taken when handling it.
Orientations Futures
The use of 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% in scientific research is likely to continue to increase in the future. Potential future applications include its use in the synthesis of new compounds, the study of reaction mechanisms and biochemical pathways, and the study of the physiological effects of compounds. Additionally, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% may be used in the development of new drugs and agrochemicals, as well as in the development of new catalysts and reagents.
Méthodes De Synthèse
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2,6-difluorophenol with sodium cyanide in aqueous solution. This reaction produces a salt, which can then be isolated and purified to yield the pure compound. Other methods of synthesis include the reaction of 2,6-difluorophenol with potassium cyanide, the reaction of 2,6-difluorophenol with cyanogen bromide, and the reaction of 2,6-difluorophenol with an aryl cyanide.
Propriétés
IUPAC Name |
5-(2,6-difluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSFMCOKKEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684737 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2,6-difluorophenyl)phenol | |
CAS RN |
1261889-21-7 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














